Hydrogen-Bond Donor Advantage vs Parent
The target compound possesses one hydrogen-bond donor (the C6 phenolic -OH), whereas the parent 2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS 4494-53-5) has zero HBDs . This single HBD difference is critical for target engagement in binding pockets requiring a directed hydrogen-bond interaction, as demonstrated in the TDP2 and PSA inhibitor series where hydroxyl-bearing analogs outperformed non-hydroxylated counterparts [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 1 (phenolic -OH at C6) |
| Comparator Or Baseline | 0 (2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione, CAS 4494-53-5) |
| Quantified Difference | +1 HBD |
| Conditions | Structural enumeration; drug-likeness assessment per Lipinski/Beyond Rule-of-5 frameworks |
Why This Matters
Absence of an HBD precludes key polar interactions; the C6-OH enables hydrogen-bond-directed molecular recognition that the unsubstituted parent cannot achieve.
- [1] Zheng J, Kong H, Wilson JM, et al. Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). J Med Chem. 2016;59(6):2734-2748. doi:10.1021/acs.jmedchem.5b01973 View Source
